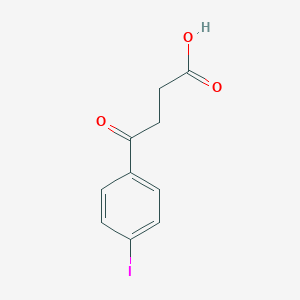

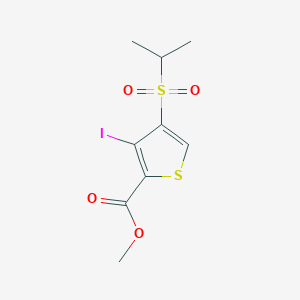

4-(4-碘苯基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves specific reactions that yield 4-oxo-butyric acid derivatives. For example, the synthesis of 4-oxo-4-(pyridin-3-ylamino)butanoic acid and 4-oxo-4-(pyridin-2-ylamino)butanoic acid highlights methods applicable in generating structurally similar compounds, involving reactions that ensure the introduction of functional groups at precise locations on the molecular framework (Naveen et al., 2016); (Shet M et al., 2018).

Molecular Structure Analysis

Detailed molecular structure analyses through techniques like X-ray diffraction and Hirshfeld surface analysis provide insights into the geometrical configuration, bonding patterns, and intermolecular interactions within crystals of similar compounds. These studies reveal the formation of supramolecular architectures through hydrogen bonding and other non-covalent interactions, crucial for understanding the stability and reactivity of 4-(4-Iodo-phenyl)-4-oxo-butyric acid derivatives (Naveen et al., 2016).

Chemical Reactions and Properties

The chemical behavior of 4-oxo-butyric acid derivatives, including their reactions under various conditions, has been studied. For example, the synthesis and reactivity of 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)-amino]phenyl}butyric acid in NBP assay procedures indicate the potential alkylation capabilities of similar compounds (Balazs et al., 1970). These reactions are essential for the modification and functionalization of the core structure for various applications.

Physical Properties Analysis

Theoretical and experimental analyses on analogs, such as 4-Oxo-4-p-tolyl-butyric acid, provide valuable data on electronic, vibrational, and thermodynamic properties, which are fundamental for understanding the physical characteristics of 4-(4-Iodo-phenyl)-4-oxo-butyric acid (Hellal et al., 2018).

Chemical Properties Analysis

Research into the chemical properties of related compounds, such as their synthesis routes, reactivity, and interaction with other chemical entities, sheds light on the potential chemical behavior of 4-(4-Iodo-phenyl)-4-oxo-butyric acid. Studies exploring the synthesis of acetyl and iodo derivatives of similar compounds provide insights into the functional group transformations and chemical versatility of these molecules (Nikam & Kappe, 2017).

科学研究应用

蛋白稳态维持

4-苯丁酸(4-PBA)被探讨其在各种生物系统中作为化学分子伴侣的作用。它以预防蛋白质错误折叠聚集和缓解内质网(ER)应激而闻名。这一功能至关重要,因为内质网负责折叠用于细胞膜或分泌出细胞的蛋白质。未能维持内质网稳态可能导致蛋白质错误折叠、细胞和器官病理。4-PBA在ER中折叠蛋白质、减弱未折叠蛋白质应答(UPR)的激活,并可能缓解各种病理的潜力在生物医学研究中备受关注(Kolb et al., 2015)。

有机合成和催化

研究已经突出了金属阳离子交换的粘土催化剂在有机合成中的应用,包括与苯基取代酸的化学有关的弗里德尔-克拉夫茨烷基化。这些催化过程对于高效合成复杂有机分子至关重要,包括与4-(4-碘苯基)-4-氧代丁酸有关的分子。这些催化剂可以再生和重复使用,为化学合成提供可持续选择(Tateiwa & Uemura, 1997)。

环境吸附和降解

对于在土壤和水等环境基质中吸附和降解苯氧基除草剂的研究密切相关于4-(4-碘苯基)-4-氧代丁酸,是一个受到密切关注的课题。了解这类化合物的环境命运对于评估它们的生态影响以及制定减轻其在环境中存在的策略至关重要(Werner, Garratt, & Pigott, 2012)。

脂质调节和治疗应用

丁酸及其衍生物,包括4-苯丁酸(PBA),已被评估其调节脂质的特性。这些物质对抗脂质紊乱可能具有潜在益处,并已在细胞、动物和人体研究中进行评估。它们对脂质稳态的影响表明可能用于治疗动脉粥样硬化和脂毒性等疾病。其作用方式包括下调新脂肪合成和刺激脂肪酸β-氧化(He & Moreau, 2019)。

农药生产废水处理

来自农药行业废水的处理,可能含有与4-(4-碘苯基)-4-氧代丁酸相关的化合物,涉及可去除各种有毒污染物的过程。生物过程和颗粒活性炭被用于实现高去除效率,突显了有效废水管理实践在预防环境污染中的重要性(Goodwin et al., 2018)。

安全和危害

未来方向

作用机制

Target of Action

It is known that similar compounds have been found to interact with proteins such as dipeptidyl peptidase 4 in humans and aminopeptidase s in streptomyces griseus .

Mode of Action

It is suggested that the compound may interact dynamically and selectively with its targets, causing changes in their function .

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, including those involved in the metabolism of iodinated aromatic compounds .

Pharmacokinetics

It has been suggested that the compound can bind dynamically and selectively with albumin, which may influence its bioavailability

Result of Action

It is known that similar compounds can cause changes in the structure of mycelia and cell membrane, increase intracellular reactive oxygen species level, and affect mitochondrial functionality .

Action Environment

It is known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

属性

IUPAC Name |

4-(4-iodophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWZSFSPTHZIBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366402 |

Source

|

| Record name | 4-(4-Iodo-phenyl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Iodo-phenyl)-4-oxo-butyric acid | |

CAS RN |

194146-02-6 |

Source

|

| Record name | 4-(4-Iodo-phenyl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)